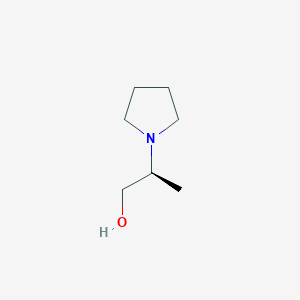

(S)-2-(pyrrolidin-1-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIINYTXPBGXEEH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620627-26-1 | |

| Record name | (2S)-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (S)-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol belonging to the pyrrolidine class of organic compounds. The pyrrolidine ring is a prevalent structural motif in a multitude of bioactive molecules and approved pharmaceuticals, highlighting its significance in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols. Furthermore, this document explores its role in asymmetric synthesis and the broader context of pyrrolidine-containing compounds in drug development, touching upon their general mechanisms of action.

Chemical and Physical Properties

Precise experimental data for this compound is limited. The following table summarizes available experimental data for a closely related compound, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, and computed data for (2S)-1-(pyrrolidin-1-yl)propan-2-ol, which is likely the same molecule with an alternative numbering convention. These values provide a close approximation of the expected properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[4] |

| Molecular Weight | 129.20 g/mol | PubChem[4] |

| Melting Point | 37-39 °C | (for (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol) |

| Boiling Point | 216.9 °C at 760 mmHg | (for the related 3-(Pyrrolidin-1-yl)propan-1-ol) |

| Density | Data not available | |

| Specific Rotation [α]D25 | -35.8 (c 1.1, MeOH) | (for (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol) |

| XLogP3 | 0.5 | PubChem (computed)[4] |

| Hydrogen Bond Donor Count | 1 | PubChem (computed)[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (computed)[4] |

| Rotatable Bond Count | 2 | PubChem (computed)[4] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the propanol backbone, and the hydroxyl group. The chemical shifts and splitting patterns would be indicative of their respective electronic environments.

-

¹³C NMR: The carbon-13 NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group and the carbons of the pyrrolidine ring adjacent to the nitrogen atom would likely appear at lower field.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group.[6] C-H stretching vibrations from the alkyl groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibration of the pyrrolidine ring would be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (129.20 g/mol ).[7] Fragmentation patterns would likely involve the loss of a methyl group, a hydroxyl group, or cleavage of the pyrrolidine ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reductive amination of a suitable keto-alcohol with (S)-prolinol, or the alkylation of pyrrolidine with an appropriate chiral epoxide. A documented synthesis for the related (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol starts from (S)-(−)-2-(N-Benzylpyrrolidin-2-yl)propan-2-ol via hydrogenolysis.[8]

Illustrative Synthesis Workflow:

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of (S)-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical development as a chiral auxiliary or building block. This document details a common synthetic route and outlines the standard analytical techniques for its characterization, supported by experimental data and methodologies.

Introduction

This compound is a chiral secondary amino alcohol. Its structure incorporates a pyrrolidine ring and a propan-1-ol backbone with a defined stereocenter, making it a valuable synthon in asymmetric synthesis. The presence of both a secondary amine and a hydroxyl group allows for further functionalization, rendering it a versatile intermediate in the development of more complex chiral molecules, including active pharmaceutical ingredients (APIs).

Molecular and Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol [1] |

| IUPAC Name | (2S)-1-(pyrrolidin-1-yl)propan-2-ol[1] |

| CAS Number | 1187307-97-6[1] |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not specified |

| Density | Not specified |

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the nucleophilic ring-opening of an epoxide with an amine. Specifically, the reaction of (S)-propylene oxide with pyrrolidine affords the desired product with high regioselectivity. The nucleophilic attack of the pyrrolidine nitrogen occurs preferentially at the less sterically hindered carbon of the epoxide ring.

A variety of catalysts and solvent systems can be employed for this transformation, including metal-catalyzed and solvent-free conditions, to achieve high yields and selectivity.[2][3][4][5] For instance, zinc(II) perchlorate hexahydrate has been shown to be a highly efficient catalyst for the ring-opening of epoxides by amines under solvent-free conditions.[3]

Logical Workflow for Synthesis and Characterization:

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

(S)-Propylene oxide

-

Pyrrolidine

-

Methanol (or other suitable solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for work-up)

-

Sodium hydroxide (for work-up)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add (S)-propylene oxide (1.1 equivalents) to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its structure and purity using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | CH-OH |

| ~2.5-2.7 | m | 4H | N-CH₂ (pyrrolidine) |

| ~2.3-2.5 | m | 2H | N-CH₂ (propanol) |

| ~1.7-1.9 | m | 4H | CH₂ (pyrrolidine) |

| ~1.1 | d | 3H | CH₃ |

| (variable) | br s | 1H | OH |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~67 | CH-OH |

| ~63 | N-CH₂ (propanol) |

| ~55 | N-CH₂ (pyrrolidine) |

| ~23 | CH₂ (pyrrolidine) |

| ~20 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) mass spectrometry is commonly used.

Expected Mass Spectrometry Data:

| m/z | Ion | Fragmentation |

| 129 | [M]⁺ | Molecular Ion |

| 112 | [M - OH]⁺ | Loss of hydroxyl radical |

| 84 | [M - CH(OH)CH₃]⁺ | Alpha-cleavage |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl-methyl cation |

The fragmentation of amines is characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[6] For secondary amines, the most significant fragmentation is the loss of an alkyl substituent.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 2960-2850 | C-H stretch (alkane) |

| 1150-1050 | C-O stretch (secondary alcohol) |

| 1100-1000 | C-N stretch (amine) |

Applications in Drug Development

Chiral amino alcohols like this compound are valuable in drug development for several reasons:

-

Chiral Auxiliaries: They can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be removed.

-

Chiral Building Blocks: They can serve as a stereochemically defined starting material for the synthesis of more complex chiral molecules. The inherent chirality of the building block is carried through the synthetic sequence to the final product.

-

Ligands for Asymmetric Catalysis: The nitrogen and oxygen atoms can coordinate to metal centers, making them suitable as chiral ligands in asymmetric catalysis to induce enantioselectivity in a variety of chemical reactions.

The pyrrolidine motif is a common feature in many biologically active compounds and approved drugs, highlighting the importance of chiral pyrrolidine-containing building blocks in medicinal chemistry.[7]

Conclusion

This technical guide has outlined a common synthetic route and standard characterization techniques for this compound. The provided experimental protocol and expected analytical data serve as a valuable resource for researchers and scientists involved in the synthesis and utilization of this chiral amino alcohol in the field of drug development and asymmetric synthesis. The versatility of this compound as a chiral auxiliary and building block underscores its importance in the construction of complex, stereochemically defined molecules.

References

- 1. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Profile of (S)-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol with potential applications in medicinal chemistry and as a building block in asymmetric synthesis. Its structure, featuring a secondary alcohol, a tertiary amine within a pyrrolidine ring, and a chiral center, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. The information herein is intended to serve as a valuable reference for compound identification, characterization, and quality control.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.8 - 4.0 | m | 1H | CH-OH |

| ~3.4 - 3.6 | dd | 1H | CH₂-N (diastereotopic) |

| ~2.8 - 3.0 | m | 2H | N-CH₂ (pyrrolidine) |

| ~2.5 - 2.7 | dd | 1H | CH₂-N (diastereotopic) |

| ~2.3 - 2.5 | m | 2H | N-CH₂ (pyrrolidine) |

| ~1.7 - 1.9 | m | 4H | CH₂-CH₂ (pyrrolidine) |

| ~1.1 - 1.2 | d | 3H | CH₃ |

| Variable | br s | 1H | OH |

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~68 - 72 | CH-OH |

| ~60 - 64 | CH₂-N |

| ~54 - 58 | N-CH₂ (pyrrolidine) |

| ~23 - 27 | CH₂-CH₂ (pyrrolidine) |

| ~18 - 22 | CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol |

| 2960 - 2850 (medium-strong) | C-H stretch | Aliphatic |

| 1250 - 1020 (medium) | C-N stretch | Aliphatic Amine[1][2] |

| 1260 - 1050 (strong) | C-O stretch | Secondary Alcohol[3][4][5] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 129 | [M]⁺, Molecular Ion |

| 112 | [M-OH]⁺ |

| 84 | [M-CH(OH)CH₃]⁺ (α-cleavage) |

| 70 | Pyrrolidine ring fragment |

| 45 | [CH(OH)CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300, 400, or 500 MHz spectrometer.

-

For a typical ¹H spectrum, a sufficient signal-to-noise ratio can be achieved with 16-32 scans.

-

Acquire ¹³C NMR spectra on the same instrument. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a larger sample concentration (50-100 mg) may be necessary to obtain a good quality spectrum within a reasonable time.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method): As this compound is a liquid at room temperature, the thin film method is appropriate.

-

Place a drop of the neat liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform liquid film.

-

Data Acquisition:

-

Place the salt plates in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule. The O-H stretch of the alcohol is expected to be a prominent broad band, while C-H, C-N, and C-O stretches will appear in their respective regions.[6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is less likely to cause extensive fragmentation and is useful for confirming the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound (129.20 g/mol ).[8]

-

Analyze the fragmentation pattern. For amino alcohols, a characteristic fragmentation is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9][10] This would lead to the formation of a stable, resonance-stabilized iminium ion. The loss of small neutral molecules like water from the alcohol group is also a common fragmentation pathway.[9][10]

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. adichemistry.com [adichemistry.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

(S)-2-(pyrrolidin-1-yl)propan-1-ol: A Deep Dive into its Catalytic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol derived from proline, has emerged as a versatile and powerful organocatalyst in asymmetric synthesis. Its ability to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions has made it a valuable tool for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the core catalytic mechanism of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Catalytic Principle: Enamine-Iminium Catalysis

The catalytic prowess of this compound lies in its ability to engage in enamine and iminium ion catalysis, mimicking the function of natural Class I aldolase enzymes. The pyrrolidine nitrogen acts as the catalytic center, while the hydroxyl group plays a crucial role in stereochemical control through hydrogen bonding.

The general catalytic cycle proceeds through the following key steps:

-

Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This step effectively increases the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making it a more potent nucleophile.

-

Stereoselective Attack: The chiral enamine then attacks an electrophile, such as another carbonyl compound in an aldol reaction, a Michael acceptor in a conjugate addition, or an imine in a Mannich reaction. The stereochemical outcome of this step is dictated by the chiral environment created by the catalyst.

-

Iminium Ion Formation and Hydrolysis: Following the carbon-carbon bond formation, the resulting intermediate exists as an iminium ion. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.

A critical aspect of this catalytic cycle is the competing, non-productive equilibrium with an oxazolidine species. The enamine intermediate can cyclize to form a stable oxazolidine, which acts as a "dead end" and does not participate in the desired reaction. The position of this equilibrium is influenced by the specific substrates, solvent, and the structure of the catalyst itself.

The Crucial Role of the Hydroxyl Group in Stereocontrol

The defining feature of this compound and other prolinol derivatives is the presence of a hydroxyl group. This functional group is not merely a structural component but an active participant in the transition state, directing the stereochemical outcome of the reaction.

Through hydrogen bonding, the hydroxyl group can coordinate with the electrophile, bringing it into a specific orientation relative to the nucleophilic enamine. This pre-organization of the transition state assembly favors the approach of the electrophile from one of the two prochiral faces, leading to high enantioselectivity. Computational studies have corroborated the importance of this hydrogen-bonding interaction in lowering the activation energy of the desired stereoisomeric transition state.

Applications in Asymmetric Synthesis: Quantitative Data

This compound and its close derivatives have been successfully employed in a range of asymmetric transformations. The following tables summarize representative quantitative data for key reactions.

Asymmetric Aldol Reaction

| Aldehyde | Ketone | Solvent | Temp. (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

| 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 95 | 93:7 | 98 | |

| Benzaldehyde | Acetone | Neat | RT | 85 | - | 75 | |

| Isobutyraldehyde | Cyclohexanone | CH2Cl2 | 0 | 92 | 95:5 | 99 |

Asymmetric Michael Addition

| Michael Acceptor | Michael Donor | Solvent | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| trans-β-Nitrostyrene | Cyclohexanone | Toluene | RT | 98 | 99:1 | >99 | |

| Diethyl maleate | Propanal | CH2Cl2 | -20 | 88 | 90:10 | 95 | |

| N-Phenylmaleimide | Acetone | THF | 0 | 91 | - | 92 |

Asymmetric Mannich Reaction

| Aldehyde | Imine (from Aniline) | Ketone | Solvent | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| 4-Anisaldehyde | N-PMP-protected | Cyclohexanone | Dioxane | 4 | 94 | 95:5 | 99 | |

| Benzaldehyde | N-Boc-protected | Acetone | THF | RT | 82 | - | 90 | |

| 2-Naphthaldehyde | N-PMP-protected | Propanone | CHCl3 | -10 | 89 | 92:8 | 97 |

Experimental Protocols

The following are representative experimental protocols for reactions catalyzed by this compound.

General Procedure for the Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) at the indicated temperature, this compound (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred until completion as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition

To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (2.0 mmol) in the specified solvent (2.0 mL) at the indicated temperature, this compound (0.2 mmol, 20 mol%) is added. The reaction is stirred for the time indicated by TLC analysis. The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to give the corresponding Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Mannich Reaction

In a flame-dried flask, the aldehyde (1.2 mmol) and the amine (1.0 mmol) are dissolved in the specified solvent (2.0 mL) and stirred for 30 minutes at room temperature to preform the imine. The ketone (2.0 mmol) and this compound (0.1 mmol, 10 mol%) are then added sequentially. The reaction mixture is stirred at the indicated temperature and monitored by TLC. After completion, the reaction is quenched with water and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by flash column chromatography to afford the desired β-amino carbonyl compound. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.

Mechanistic Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and experimental workflows.

Caption: Catalytic cycle for the this compound catalyzed aldol reaction.

Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral prolinol derivatives have emerged as a cornerstone in modern asymmetric synthesis. Derived from the naturally occurring amino acid proline, these compounds have demonstrated remarkable efficacy as organocatalysts and chiral building blocks. Their rigid pyrrolidine scaffold, coupled with the stereodirecting influence of the hydroxyl and substituted amine functionalities, allows for the precise control of stereochemistry in a wide array of chemical transformations. This technical guide provides an in-depth overview of the synthesis of key chiral prolinol derivatives, their intrinsic properties, and their applications, with a particular focus on their role in facilitating stereoselective reactions crucial for drug discovery and development.

Synthesis of Chiral Prolinol Derivatives

The synthesis of chiral prolinol derivatives typically commences from the readily available and optically pure enantiomers of proline. A common precursor, (S)-prolinol, is synthesized by the reduction of (S)-proline.[1] From this foundational molecule, a diverse range of derivatives can be accessed, most notably the highly effective diarylprolinol silyl ethers.

Key Synthetic Procedures

1. Synthesis of (S)-Diphenylprolinol

(S)-Diphenylprolinol is a key intermediate in the synthesis of many widely used organocatalysts. Its preparation involves the addition of a Grignard reagent to a protected proline derivative.

Experimental Protocol: Synthesis of (S)-α,α-Diphenylprolinol [2]

-

Materials: (S)-proline, Thionyl chloride, Methanol, Phenylmagnesium bromide, Diethyl ether, Toluene, Sodium hydroxide.

-

Step 1: Esterification of (S)-Proline. (S)-Proline is refluxed with thionyl chloride in methanol to yield the methyl ester hydrochloride.

-

Step 2: Grignard Reaction. The proline methyl ester hydrochloride is then reacted with an excess of phenylmagnesium bromide in a suitable solvent like diethyl ether or THF. The Grignard reagent adds twice to the ester functionality to form the tertiary alcohol.

-

Step 3: Work-up and Purification. The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The crude product is then purified by crystallization or column chromatography to afford (S)-diphenylprolinol as a white crystalline solid.

2. Synthesis of (S)-Diphenylprolinol Silyl Ethers

The hydroxyl group of diarylprolinols is often protected as a silyl ether, which enhances their catalytic activity and selectivity. The trimethylsilyl (TMS) and triethylsilyl (TES) ethers are among the most common.

Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether [3]

-

Materials: (S)-Diphenylprolinol, Triethylamine, Trimethylsilyl chloride (TMSCl), Dichloromethane (DCM).

-

Procedure: To a solution of (S)-diphenylprolinol in anhydrous DCM at 0 °C is added triethylamine, followed by the dropwise addition of TMSCl. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired silyl ether.

Properties of Chiral Prolinol Derivatives

The utility of chiral prolinol derivatives stems from their unique structural and electronic properties.

-

Chirality and Rigidity: The inherent chirality of the proline ring and the stereocenter bearing the hydroxyl group provide a well-defined chiral environment. The rigid five-membered ring structure limits conformational flexibility, which is crucial for effective stereochemical communication during catalysis.

-

Dual Activation: Many prolinol derivatives can act as bifunctional catalysts. The amine moiety can form enamines or iminium ions with carbonyl compounds, activating them for nucleophilic or electrophilic attack, respectively. The hydroxyl group (or its ether derivative) can participate in hydrogen bonding interactions, further organizing the transition state and enhancing stereoselectivity.[4]

-

Tunability: The properties of prolinol derivatives can be readily tuned by modifying the substituents on the nitrogen atom, the aryl groups of diarylprolinols, and the silyl group of the ether. This allows for the optimization of the catalyst for specific reactions and substrates.

Applications in Asymmetric Synthesis

Chiral prolinol derivatives, particularly diarylprolinol silyl ethers, are powerful organocatalysts for a wide range of asymmetric transformations.[5][6] These reactions are fundamental in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. Chiral prolinol derivatives catalyze the asymmetric Michael addition of aldehydes and ketones to nitroolefins, enones, and other Michael acceptors with high enantioselectivity.[7][8]

Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

-

Materials: (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether, trans-β-nitrostyrene, Propanal, Benzoic acid (co-catalyst), Dichloromethane.

-

Procedure: To a solution of trans-β-nitrostyrene and the chiral prolinol silyl ether catalyst (typically 5-10 mol%) in dichloromethane at room temperature is added benzoic acid. Propanal is then added dropwise, and the reaction is stirred until completion.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Table 1: Performance of Chiral Prolinol Derivatives in Asymmetric Michael Additions

| Catalyst | Nucleophile | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| (S)-Diphenylprolinol TMS ether | Propanal | trans-β-Nitrostyrene | 97 | 95:5 | >99 | [7] |

| (S)-Diphenylprolinol TMS ether | Cyclohexanone | trans-β-Nitrostyrene | 95 | 99:1 | 95 | [9] |

| (S)-Diphenylprolinol methyl ether | Propanal | Methyl vinyl ketone | 85 | - | 99 | [8] |

Asymmetric Aldol Reaction

The aldol reaction is another fundamental C-C bond-forming reaction. Prolinol derivatives catalyze the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high stereocontrol.[10]

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde [4]

-

Materials: (S)-Prolinamide derivative (e.g., from (1S,2S)-diphenyl-2-aminoethanol), 4-Nitrobenzaldehyde, Cyclohexanone, DMSO.

-

Procedure: To a solution of 4-nitrobenzaldehyde in a mixture of cyclohexanone and DMSO is added the chiral prolinamide catalyst (typically 20 mol%). The reaction is stirred at a specific temperature (e.g., -25 °C) for a designated time.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The residue is purified by flash chromatography to give the aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Table 2: Performance of Chiral Prolinol Derivatives in Asymmetric Aldol Reactions

| Catalyst | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

| L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol | Acetone | 4-Nitrobenzaldehyde | 66 | - | 93 | [4] |

| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | 96 | [10] |

| (S)-Proline in MeOH/H2O | Cyclohexanone | Benzaldehyde | 78 | 90:10 | 95 | [11] |

Role in Drug Development

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[12][13] Chiral prolinol derivatives play a crucial role in this endeavor by providing efficient and selective routes to chiral intermediates and final drug molecules.[14][15] For instance, derivatives of the antiviral drug Vildagliptin are synthesized from L-prolinamide.[16]

While chiral prolinol derivatives are primarily utilized as catalysts in the synthesis of pharmaceuticals, some proline-based structures are being investigated for their direct therapeutic potential, for example, as inhibitors of amino acid transporters in the development of anti-parasitic drugs.[17]

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanisms and workflows associated with the use of chiral prolinol derivatives in asymmetric catalysis.

Caption: General experimental workflow for an organocatalytic asymmetric reaction.

Caption: Simplified catalytic cycle for enamine-mediated activation.

Caption: Simplified catalytic cycle for iminium ion-mediated activation.

Conclusion

Chiral prolinol derivatives have proven to be indispensable tools in the field of asymmetric synthesis. Their straightforward preparation, tunable properties, and high catalytic efficacy in a multitude of stereoselective reactions have solidified their position in both academic research and industrial applications, particularly in the synthesis of chiral drugs. The continued development of novel prolinol-based catalysts and their application in increasingly complex synthetic challenges will undoubtedly remain a vibrant area of research, further empowering chemists to construct the chiral molecules that shape our world.

References

- 1. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]

- 8. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Frontiers | Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development [frontiersin.org]

A Comprehensive Technical Guide to the Computational Modeling and Simulation of (S)-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth framework for the computational modeling and simulation of (S)-2-(pyrrolidin-1-yl)propan-1-ol. Given the limited availability of specific experimental and computational data for this molecule, this document serves as a comprehensive "how-to" manual, detailing the necessary steps to build a robust computational model from the ground up. The methodologies outlined herein are based on established best practices in the fields of computational chemistry and molecular modeling.

Molecular Properties and Initial Structure

This compound is a chiral amino alcohol. The initial step in any computational study is to obtain the three-dimensional structure of the molecule. This can be sourced from chemical databases such as PubChem.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 12767869 | --INVALID-LINK-- |

| Molecular Formula | C7H15NO | --INVALID-LINK-- |

| Molecular Weight | 129.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-1-pyrrolidin-1-ylpropan-2-ol | --INVALID-LINK-- |

| SMILES | C--INVALID-LINK--O | --INVALID-LINK-- |

| InChI Key | BPYANEJZLUMJNA-ZETCQYMHSA-N | --INVALID-LINK-- |

Computational Methodologies

A multi-faceted approach involving both quantum mechanics (QM) and molecular mechanics (MM) is recommended for a thorough computational investigation of this compound.

Quantum Mechanical Calculations

Quantum mechanical calculations are essential for obtaining accurate electronic structure information, which is crucial for force field parameterization and for understanding the molecule's intrinsic properties.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Psi4.

-

Method: Density Functional Theory (DFT) is a suitable choice, offering a good balance between accuracy and computational cost. The B3LYP functional is a common starting point.

-

Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style basis set such as cc-pVDZ should be used for initial optimizations. For higher accuracy, a larger basis set like 6-311++G(d,p) or cc-pVTZ is recommended.

-

Solvation: To model the molecule in a specific solvent, an implicit solvent model like the Polarizable Continuum Model (PCM) can be employed.

-

Procedure:

-

Start with the 3D conformer obtained from PubChem.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Follow up with a frequency calculation to ensure the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

From these calculations, properties such as the electrostatic potential (ESP), atomic charges, and vibrational frequencies can be derived.

-

-

Software: Gaussian or other quantum chemistry software with NMR capabilities.

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR shielding tensors. A DFT functional suitable for NMR, such as B97-2, should be used.[1]

-

Basis Set: A basis set specifically designed for NMR calculations, like the pcS-n series, is recommended.[1]

-

Procedure:

-

Use the previously optimized geometry.

-

Perform a GIAO calculation to obtain the isotropic shielding values for each nucleus.

-

Convert the shielding values to chemical shifts by referencing them against the shielding of a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

-

Molecular Mechanics and Force Field Development

For larger-scale simulations, such as studying the behavior of the molecule in solution over time, a molecular mechanics (MM) approach is necessary. This requires a force field, which is a set of parameters describing the potential energy of the system.

-

Software: Use automated tools like the CGenFF server, SwissParam, or the AmberTools suite (specifically antechamber and parmchk2).[4] For more advanced customization, the Force Field Toolkit (ffTK) in VMD can be used.[4]

-

Procedure using CGenFF server:

-

Prepare a mol2 file of the molecule with correct bond orders and hydrogens.

-

Submit the file to the CGenFF server.[5]

-

The server will provide a stream file (.str) containing the topology and parameters.

-

Pay close attention to the penalty scores for the assigned parameters. High penalties (typically > 50 for dihedral angles) indicate that the analogy is poor and manual refinement is recommended.[5]

-

-

Refinement of Dihedral Parameters:

-

For dihedral angles with high penalties, perform a QM potential energy surface scan by rotating the bond of interest in increments (e.g., 15 degrees) and calculating the energy at each point.

-

Fit the MM dihedral parameters to reproduce this QM energy profile.

-

Molecular Dynamics Simulation

Once a reliable force field is obtained, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of this compound.

-

Software: GROMACS or AMBER are widely used and well-documented MD engines.

-

System Setup:

-

Place a single molecule of this compound in the center of a periodic box (e.g., a cubic box with 1.0 nm distance from the molecule to the box edge).

-

Solvate the box with a chosen solvent model (e.g., TIP3P for water).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system if necessary.

-

-

Simulation Steps:

-

Energy Minimization: Perform a steeplechase descent minimization to relax the system and remove any steric clashes.

-

Equilibration (NVT): Equilibrate the system at a constant temperature (e.g., 298 K) and volume for a short period (e.g., 100 ps) to allow the solvent to relax around the solute.

-

Equilibration (NPT): Equilibrate the system at a constant temperature and pressure (e.g., 1 bar) for a longer period (e.g., 1 ns) to ensure the system has reached the correct density.

-

Production Run: Run the simulation for the desired length of time (e.g., 100 ns or more) to collect data for analysis.

-

Data Presentation and Analysis

The data generated from these simulations can provide a wealth of information about the structural and dynamic properties of this compound.

Structural Analysis

From the MD trajectories, various structural properties can be calculated and should be summarized in tables for clarity.

Table 2: Predicted Structural Properties from MD Simulation

| Property | Description | Analysis Method |

| Bond Lengths | Average length of specific chemical bonds. | Trajectory Analysis |

| Bond Angles | Average angle between three bonded atoms. | Trajectory Analysis |

| Dihedral Angles | Distribution of torsional angles to identify preferred conformations. | Trajectory Analysis |

| Radius of Gyration | A measure of the molecule's compactness. | Trajectory Analysis |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Trajectory Analysis |

Dynamic Properties

Table 3: Predicted Dynamic and Thermodynamic Properties from MD Simulation

| Property | Description | Analysis Method |

| Diffusion Coefficient | The rate at which the molecule moves through the solvent. | Mean Squared Displacement |

| Rotational Correlation Time | The timescale for the molecule to reorient itself. | Autocorrelation Function |

| Hydrogen Bonding | Analysis of the lifetime and geometry of hydrogen bonds with the solvent. | Trajectory Analysis |

| Heat of Vaporization | The energy required to move the molecule from the liquid to the gas phase. | Thermodynamic Integration or analysis of intermolecular potentials. |

| Density | The mass per unit volume of the simulated system. | Analysis of box volume during NPT simulation. |

Validation

Table 4: Validation Strategy

| Simulated Property | Experimental Data for Comparison |

| NMR Chemical Shifts | Experimental NMR spectra of the target molecule or related compounds. |

| Bond Lengths and Angles | Crystallographic data of similar molecules. |

| Density and Heat of Vaporization | Experimental thermophysical data for analogous compounds. |

| Conformational Preferences | NOE data from NMR spectroscopy. |

Conclusion

This technical guide provides a comprehensive roadmap for the computational modeling and simulation of this compound. By following the detailed protocols for quantum mechanical calculations, force field development, and molecular dynamics simulations, researchers can generate valuable insights into the structural, dynamic, and thermodynamic properties of this molecule. The emphasis on a structured workflow and clear data presentation ensures that the results are robust, reproducible, and readily comparable to future experimental findings. This foundational computational work can pave the way for further studies, such as its potential interactions with biological targets in drug development.

References

- 1. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGenFF: CHARMM General Force Field — SilcsBio User Guide [docs.silcsbio.com]

An In-depth Technical Guide on the Solubility and Stability of (S)-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the solubility and stability of the chiral compound (S)-2-(pyrrolidin-1-yl)propan-1-ol. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug development context. The information herein is based on established principles of pharmaceutical analysis and studies of structurally related compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding its solubility in various media is a fundamental step in pre-formulation studies.

Data Presentation: Solubility of this compound

The following table summarizes hypothetical solubility data for this compound in a range of common pharmaceutical solvents. This data is illustrative and would be determined experimentally.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | > 200 | Shake-Flask |

| Phosphate Buffer pH 7.4 | 25 | > 200 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | > 200 | Shake-Flask |

| Methanol | 25 | > 250 | HPLC |

| Ethanol | 25 | > 250 | HPLC |

| Isopropanol | 25 | 150 | HPLC |

| Dichloromethane | 25 | 85 | Gravimetric |

| Ethyl Acetate | 25 | 40 | Gravimetric |

| n-Hexane | 25 | < 1 | Visual |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of the desired solvent or buffer.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.

-

Sample Analysis: A precisely measured aliquot of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[1]

-

Data Reporting: The solubility is reported in mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[2] These studies involve subjecting the compound to various environmental conditions to identify potential degradation pathways and determine appropriate storage conditions.

Data Presentation: Stability of this compound under Forced Degradation

Forced degradation studies are conducted to identify likely degradation products and demonstrate the specificity of the analytical method. The table below presents illustrative results from such a study.

| Stress Condition | Duration | Assay (%) | Major Degradants (% Peak Area) |

| 0.1 N HCl (aq) at 60°C | 24 hours | 98.5 | Impurity A (0.8%), Impurity B (0.5%) |

| 0.1 N NaOH (aq) at 60°C | 24 hours | 99.1 | Impurity C (0.6%) |

| 3% H₂O₂ (aq) at room temperature | 24 hours | 92.3 | Impurity D (4.5%), Impurity E (2.1%) |

| Heat (solid state) at 80°C | 7 days | 99.8 | Not detected |

| Photostability (ICH Q1B) | 7 days | 99.5 | Impurity F (0.3%) |

Experimental Protocol: Stability-Indicating Assay Method (SIAM) Development and Forced Degradation

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[3]

-

Method Development: A robust HPLC method is developed, typically a reverse-phase method with a suitable mobile phase gradient and a photodiode array (PDA) detector to assess peak purity.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

-

Thermal Stress: The solid compound is exposed to high temperatures (e.g., 80°C).

-

Photostability: The compound is exposed to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed using the developed HPLC method.

-

Method Validation: The analytical method is validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear for both the API and its degradation products.

Caption: Workflow for Stability-Indicating Method Development.

Signaling Pathways and Biological Context

Pyrrolidine scaffolds are prevalent in many biologically active compounds and can interact with various biological targets. For instance, some pyrrolidine-based molecules act as antagonists for chemokine receptors like CXCR4, which is involved in cancer metastasis.[4] The interaction with such a receptor typically initiates a G-protein coupled signaling cascade.

Caption: Potential Antagonistic Action on the CXCL12/CXCR4 Signaling Pathway.

This guide provides a foundational framework for the systematic evaluation of this compound. The successful execution of these studies is paramount for advancing a compound through the drug development pipeline.

References

- 1. Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of (S)-Prolinol Type Chiral Auxiliaries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-prolinol and its derivatives have carved a significant niche in the field of asymmetric synthesis, serving as robust and versatile chiral auxiliaries. Their ready availability from the chiral pool, straightforward derivatization, and consistent ability to induce high levels of stereocontrol have made them indispensable tools in academic and industrial research, particularly in the development of complex chiral molecules and active pharmaceutical ingredients. This technical guide provides a comprehensive review of the synthesis, applications, and mechanistic underpinnings of (S)-prolinol type chiral auxiliaries, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts and Synthesis of Key Auxiliaries

(S)-prolinol, readily obtained by the reduction of the naturally abundant amino acid (S)-proline, serves as the foundational building block for a diverse array of chiral auxiliaries.[1] The pyrrolidine ring and the resident hydroxymethyl group provide a rigid chiral scaffold that effectively shields one face of a prochiral substrate, directing the approach of incoming reagents.

Commonly employed (S)-prolinol-derived auxiliaries include (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer RAMP, which are widely used in the asymmetric alkylation of ketones and aldehydes via their hydrazone derivatives.[] Another important class is the oxazolidinones derived from (S)-prolinol, which have proven effective in a range of asymmetric transformations including alkylations, aldol reactions, and Diels-Alder reactions.[][3]

The synthesis of these auxiliaries is generally straightforward. For instance, SAMP can be synthesized from (S)-proline in a few high-yielding steps.[]

Asymmetric Alkylation Reactions

Asymmetric alkylation is a cornerstone of stereoselective C-C bond formation. (S)-prolinol-derived auxiliaries, particularly SAMP and oxazolidinones, have demonstrated exceptional efficacy in this area.

SAMP/RAMP Hydrazone Alkylation

The Enders SAMP/RAMP hydrazone alkylation method is a powerful strategy for the asymmetric α-alkylation of carbonyl compounds. The process involves the formation of a hydrazone between the carbonyl compound and SAMP (or RAMP), followed by deprotonation to form a chiral azaenolate, which then reacts with an electrophile. Subsequent cleavage of the auxiliary furnishes the α-alkylated carbonyl compound with high enantiomeric excess.

Table 1: Asymmetric Alkylation of Ketone Hydrazones using SAMP Auxiliary

| Ketone | Electrophile (R-X) | Yield (%) | d.e. (%) | e.e. (%) | Reference |

| Cyclohexanone | MeI | 75 | >95 | >95 | [4] |

| Cyclopentanone | EtI | 80 | 94 | 94 | [4] |

| Acetone | BnBr | 65 | 96 | 96 | [4] |

| 3-Pentanone | Allyl Bromide | 72 | 90 | 90 | [4] |

Oxazolidinone-Mediated Alkylation

(S)-Prolinol-derived oxazolidinones also serve as excellent chiral auxiliaries for asymmetric alkylation. The substrate is first acylated with the oxazolidinone, and the resulting imide is then deprotonated to form a chiral enolate. The bulky chiral auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.

Table 2: Diastereoselective Alkylation of (S)-Prolinol-Derived Oxazolidinone Acylimides

| Acyl Group | Electrophile (R-X) | Yield (%) | d.r. | Reference |

| Propionyl | BnBr | 92 | 99:1 | [5] |

| Acetyl | MeI | 88 | 98:2 | [5] |

| Butyryl | EtI | 90 | 97:3 | [5] |

| Phenylacetyl | Allyl Bromide | 85 | 95:5 | [5] |

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates up to two new stereocenters. (S)-Prolinol-derived auxiliaries have been instrumental in controlling the stereochemical outcome of this transformation. The stereoselectivity is often dependent on the choice of metal counterion and reaction conditions, allowing for access to different diastereomers.

Table 3: Asymmetric Aldol Reactions using (S)-Prolinol-Derived Auxiliaries

| Auxiliary Type | Aldehyde | Ketone Enolate Source | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |

| SAMP Hydrazone | Benzaldehyde | Cyclohexanone | 85 | 95:5 | >98 | [6] |

| Oxazolidinone | Isobutyraldehyde | Propionyl Imide (TiCl4) | 78 | >99:1 (syn) | >99 | [7] |

| Oxazolidinone | Benzaldehyde | Propionyl Imide (Bu2BOTf) | 82 | 3:97 (anti) | >99 | [7] |

Asymmetric Michael and Diels-Alder Reactions

(S)-Prolinol-based auxiliaries have also found widespread use in asymmetric conjugate additions (Michael reactions) and cycloadditions (Diels-Alder reactions), enabling the enantioselective formation of complex cyclic and acyclic structures.[8][9]

In the context of Diels-Alder reactions, for instance, (S)-prolinol has been employed to synthesize axially chiral vinylallenes with excellent enantiopurity (up to >99% ee). These vinylallenes subsequently participate in hetero-Diels-Alder reactions with high chirality transfer.[9]

Table 4: Asymmetric Michael Addition using (S)-Prolinol-Derived Auxiliaries

| Auxiliary | Michael Acceptor | Michael Donor | Yield (%) | d.r. | e.e. (%) | Reference |

| SAMP Hydrazone | Nitro-styrene | Cyclohexanone | 88 | 90:10 | 95 | [10] |

| Oxazolidinone | Methyl Acrylate | Propionyl Imide | 91 | 96:4 | >98 | [3] |

Experimental Protocols

General Procedure for SAMP-Hydrazone Formation

To a solution of the ketone or aldehyde (1.0 equiv) in a suitable solvent (e.g., diethyl ether or THF) is added (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 equiv). The mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.

General Procedure for Asymmetric Alkylation of SAMP-Hydrazones

The SAMP-hydrazone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 2-3 hours at -78 °C. The electrophile (1.2 equiv) is then added, and the reaction is stirred for a further 4-6 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude alkylated hydrazone is then cleaved to the corresponding ketone or aldehyde.

General Procedure for Cleavage of the SAMP-Hydrazone

The alkylated hydrazone is dissolved in a suitable solvent (e.g., pentane or diethyl ether) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling with nitrogen, and the ozonide is reduced by the addition of dimethyl sulfide. The solvent is removed, and the crude carbonyl compound is purified by chromatography.

Mechanistic Insights and Stereochemical Models

The high degree of stereocontrol exerted by (S)-prolinol type auxiliaries stems from the formation of rigid, chelated transition states that effectively differentiate the two faces of the prochiral substrate.

Asymmetric Alkylation of SAMP-Hydrazones

In the alkylation of SAMP-hydrazones, deprotonation with LDA leads to the formation of a lithium azaenolate. The lithium cation is believed to be chelated by the methoxy group of the auxiliary and the nitrogen atom of the hydrazone, creating a rigid bicyclic-like structure. This conformation effectively blocks the Re-face of the enolate, forcing the electrophile to approach from the less sterically hindered Si-face.

Caption: Workflow for SAMP-hydrazone alkylation.

Asymmetric Aldol Reaction with Oxazolidinone Auxiliaries

The stereochemical outcome of aldol reactions using (S)-prolinol-derived oxazolidinones is highly dependent on the choice of Lewis acid. Boron enolates typically favor the formation of syn-aldol products via a Zimmerman-Traxler-like transition state. In contrast, titanium enolates can lead to the formation of anti-aldol products through an alternative transition state geometry. This tunability is a significant advantage of these auxiliaries.

Caption: Stereochemical pathways in aldol reactions.

Conclusion

(S)-prolinol type chiral auxiliaries continue to be a cornerstone of modern asymmetric synthesis. Their versatility, high stereodirecting ability, and the predictability of their stereochemical outcomes make them invaluable tools for the construction of enantiomerically pure molecules. The ability to tune the stereoselectivity of reactions by modifying the auxiliary or the reaction conditions further enhances their utility. As the demand for enantiopure compounds in the pharmaceutical and other industries continues to grow, the importance of reliable and efficient synthetic methods employing chiral auxiliaries like those derived from (S)-prolinol will undoubtedly persist.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. cris.unibo.it [cris.unibo.it]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for (S)-2-(Pyrrolidin-1-yl)propan-1-ol and a Close Structural Analog as Chiral Auxiliaries in Asymmetric Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol derived from the versatile chiral building block, (S)-proline. Its structure incorporates a stereogenic center and a pyrrolidine ring, making it a candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled.

While specific literature detailing the application of this compound as a chiral auxiliary is limited, extensive research has been conducted on its structural isomer, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol . This document provides detailed application notes and protocols for the N-propionylated form of this closely related and well-documented chiral auxiliary, which serves as an excellent model for the potential applications of this compound. The primary application highlighted is its use in diastereoselective aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3]

Synthesis of the Chiral Auxiliary

The synthesis of the chiral auxiliary (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its subsequent N-acylation are critical first steps. A typical synthetic route is outlined below.

Diagram: Synthesis of N-Propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol

Caption: Synthetic pathway for the preparation of the chiral auxiliary.

Experimental Protocol: Synthesis of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol[1]

-

Grignard Reaction: To a solution of N-benzyl-(S)-proline methyl ester in anhydrous diethyl ether at 0 °C, add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 3 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(−)-2-(N-benzylpyrrolidin-2-yl)propan-2-ol.

Experimental Protocol: N-Propionylation of the Chiral Auxiliary[1]

-

Dissolve (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol in dichloromethane.

-

Add pyridine (1.2 equivalents) and cool the solution to 0 °C.

-

Add propionic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-propionylated chiral auxiliary.

Application in Asymmetric Aldol Reactions

The N-propionylated auxiliary is utilized to control the stereochemistry of aldol reactions between its corresponding enolate and an aldehyde. The reaction proceeds through a lithium enolate, and the diastereoselectivity can be influenced by solvents, temperature, and the use of Lewis acid additives.[1][2][3]

Diagram: Asymmetric Aldol Reaction Workflow

Caption: General workflow for an asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde[1]

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C.

-

Add a solution of the N-propionylated chiral auxiliary (1.0 equivalent) in THF to the LDA solution at -78 °C and stir for 30 minutes to form the Z-lithium amide enolate.

-

(Optional) If a Lewis acid additive is used, it is added at this stage.

-

Add freshly distilled benzaldehyde (1.2 equivalents) to the enolate solution.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 2 hours).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

Quantitative Data Summary

The diastereoselectivity of the aldol reaction using N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol is highly dependent on the reaction conditions. The following table summarizes the results obtained with benzaldehyde as the electrophile.[1]

| Entry | Solvent | Additive (eq.) | Temp (°C) | Yield (%) | syn:anti Ratio | Diastereomeric Ratio (syn-2R:syn-2S:anti-2R:anti-2S) |

| 1 | THF | None | -78 | 85 | 54:46 | 38:16:11:35 |

| 2 | Et₂O | None | -78 | 82 | 66:34 | 48:18:23:11 |

| 3 | Et₂O | None | -100 | 75 | 58:42 | 41:17:28:14 |

| 4 | Et₂O | SnCl₂ (1.0) | -78 | 78 | 73:27 | 65:8:23:4 |

| 5 | Et₂O | Cp₂ZrCl₂ (1.0) | -78 | 65 | 27:73 | 11:16:55:18 |

| 6 | Et₂O | TMSCl (1.2) | -78 | 95 | 52:48 | 52:0:0:48 |

Auxiliary Cleavage

The final step in this asymmetric synthesis is the removal of the chiral auxiliary to yield the desired chiral product.

Experimental Protocol: Acidic Hydrolysis[1]

-

Dissolve the mixture of aldol adducts in a mixture of ethanol and 6 M hydrochloric acid.

-

Reflux the solution for 24 hours.

-

Cool the reaction mixture and extract with diethyl ether.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

The organic layers containing the β-hydroxy acid can be combined, dried, and purified. Note: Acidic hydrolysis may lead to low yields and some epimerization.[1][3]

Conclusion

While direct applications of this compound as a chiral auxiliary are not extensively reported, the structurally similar (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been demonstrated to be an effective chiral auxiliary in asymmetric aldol reactions. By careful selection of solvents and additives, the diastereoselectivity of the aldol addition can be tuned to favor either syn or anti products. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this class of proline-derived chiral auxiliaries in asymmetric synthesis.

References

- 1. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Enantioselective Reduction of Ketones with (S)-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. Chiral alcohols are invaluable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of therapeutic agents. One effective method for achieving this transformation is the use of chiral catalysts in conjunction with a reducing agent, such as borane. This application note details the use of (S)-2-(pyrrolidin-1-yl)propan-1-ol, a derivative of (S)-prolinol, as a catalyst for the enantioselective reduction of ketones. This method, a variant of the well-established Corey-Bakshi-Shibata (CBS) reduction, offers a reliable route to optically active alcohols with predictable stereochemistry.

The catalytic cycle involves the in situ formation of a chiral oxazaborolidine from this compound and borane. This oxazaborolidine then coordinates to the ketone and facilitates the enantioselective transfer of a hydride ion from a borane molecule, leading to the formation of the chiral alcohol with high enantiomeric excess.

Data Presentation

The enantioselective reduction of various ketones using a catalyst system derived from (S)-prolinol and borane consistently yields the corresponding (R)-alcohols in good enantiomeric excess. While specific data for this compound is not extensively published, the performance of the closely related and well-documented catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol provides a strong indication of the expected outcomes. The following table summarizes representative results for the reduction of several ketones.

| Ketone Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Acetophenone | (R)-1-Phenylethanol | 10 | >99 | 94.7 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 10 | >99 | 96.5 |

| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 10 | >99 | 97.2 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 10 | >99 | 91.0 |